C086

Bcr-Abl Hsp90 Imatinib Resistance

C086 addresses the critical limitation in imatinib-resistance research: the need for a single agent that simultaneously tackles Bcr-Abl kinase mutants and Hsp90-mediated client protein stabilization. Unlike imatinib, C086 retains low-micromolar potency (IC₅₀ = 1.72 μM) against imatinib-resistant K562/G01 cells and inhibits the T315I gatekeeper mutation. Its 17.8-fold bioavailability advantage and 2.7-fold longer half-life over curcumin enable oral dosing to achieve pharmacologically relevant plasma concentrations-validated by SW480 colon cancer xenograft suppression with NFκB/IκBα biomarker modulation following oral administration. For NSCLC programs, synergistic EGFR/PI3K-Akt/Ras-Raf-Erk pathway suppression when combined with gefitinib has been specifically demonstrated in both wild-type and mutant EGFR backgrounds. Researchers obtain a tool compound that delivers PD readouts reflecting target engagement, not poor exposure.

Molecular Formula C29H28O8
Molecular Weight 504.5 g/mol
CAS No. 1160107-44-7
Cat. No. B12067576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC086
CAS1160107-44-7
Molecular FormulaC29H28O8
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(C(=O)C=CC2=CC(=C(C=C2)O)OC)C(=O)C=CC3=CC(=C(C=C3)O)OC)O
InChIInChI=1S/C29H28O8/c1-35-27-15-18(6-11-24(27)32)4-9-22(30)21(14-20-8-13-26(34)29(17-20)37-3)23(31)10-5-19-7-12-25(33)28(16-19)36-2/h4-13,15-17,21,32-34H,14H2,1-3H3/b9-4+,10-5+
InChIKeyYYKIPSPMJXEHDD-LUZURFALSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C086: Dual Bcr-Abl/Hsp90 Inhibitor Overview


C086 is a synthetic 4-arylmethyl curcumin analog [1] that functions as a dual inhibitor of Bcr-Abl kinase and heat shock protein 90 (Hsp90) chaperone activity [2]. Unlike standard tyrosine kinase inhibitors (TKIs) such as imatinib, C086 retains potent activity against multiple imatinib-resistant Bcr-Abl mutations including the gatekeeper T315I variant [2]. The compound is also characterized as a novel Hsp90 inhibitor that disrupts chaperone function in cancer cells, leading to degradation of multiple client proteins and enhanced anti-tumor efficacy [1].

Dual Bcr-Abl/Hsp90 pathway interrogation
Compatible with imatinib-resistant CML models
Curcuminoid probe with reported oral PK profile

C086 vs. Curcumin and Hsp90 Inhibitors


Substituting C086 with generic curcumin or standard Bcr-Abl inhibitors like imatinib introduces critical experimental confounders. Curcumin itself exhibits poor oral bioavailability and rapid systemic elimination, limiting its utility as a reliable Hsp90 probe [1]. Imatinib and other TKIs, while effective against wild-type Bcr-Abl, fail to inhibit the T315I gatekeeper mutation and do not address Hsp90 chaperone function required for leukemia stem cell (LSC) eradication [2]. The 4-arylmethyl substitution on C086 confers distinct pharmacologic properties, including dual-target engagement, that are absent in the parent natural product and not recapitulated by single-target agents.

Curcumin-based compounds may exhibit negligible oral exposure, limiting in vivo translation.
Classical Hsp90 inhibitors (e.g., 17-AAG) lack direct Bcr-Abl kinase inhibition, restricting dual-pathway mechanism coverage.
Structural similarity to curcumin may not confer dual pharmacology or adequate systemic exposure.

C086 Quantitative Evidence


Dual Bcr-Abl and Hsp90 Inhibition

C086 directly inhibits the kinase activity of Abl wild-type and three imatinib-resistant mutants (Q252H, Y253F, T315I) in purified recombinant Abl kinase assays, whereas imatinib is ineffective against the T315I mutant [1]. This dual inhibition profile—targeting both Bcr-Abl kinase and Hsp90 chaperone function—provides a mechanistic advantage over single-target TKIs in eliminating leukemia stem cells [1].

Dual Target Engagement
Class-level
C086: Abl kinase (WT, Q252H, Y253F, T315I) + Hsp90 ATPase
Imatinib: Abl only (T315I-resistant); 17-AAG: Hsp90 only
Supports dual-pathway CML resistance studies
Class-level inference; confirm in experimental context
Bcr-Abl Hsp90 Imatinib Resistance CML

Superior Oral Bioavailability vs. Curcumin

In SkBr3 breast cancer cells, C086 exhibits an IC50 of 8.55 μM, while its more optimized structural analog (Compound 10) achieves an IC50 of 0.509 μM, representing a 17-fold improvement over C086 [1]. Although curcumin's IC50 was not reported in this study, C086's 4-arylmethyl substitution confers enhanced Hsp90 inhibitory activity relative to the parent scaffold [1].

Oral Bioavailability
Head-to-head
17.8× increase vs curcumin
Supports oral exposure-model research
PK comparison in rodent model
Hsp90 Inhibition Breast Cancer Curcumin Analog

Activity Against Imatinib-Resistant CML Cells

In mice, C086 (administered as a solid dispersion) demonstrated a 28-fold improvement in oral bioavailability relative to C086 suspension, and when compared directly to curcumin, C086 exhibited a 17.8-fold increase in bioavailability and a 2.7-fold prolonged half-life [1]. These PK improvements translate to superior in vivo anti-tumor efficacy [1].

Resistant-cell IC₅₀
Reported
1.72 μmol/L (K562/G01)
Supports imatinib-resistant model endpoint review
MTT assay; 24 h exposure
Pharmacokinetics Oral Bioavailability Curcumin Derivative

Synergy with Gefitinib in NSCLC

C086 inhibited the growth of both imatinib-sensitive and imatinib-resistant CML cells in colony-forming unit (CFU) and long-term culture-initiating cell (LTC-IC) assays, and induced apoptosis in CD34+CD38+ and CD34+CD38- leukemia stem/progenitor cell populations [1]. In vivo, C086 decreased the number of CD45+CD34+CD38+ and CD45+CD34+CD38- cells in CML NOD-SCID mice [1].

EGFR TKI Synergy
Head-to-head
C086 + gefitinib: synergistic EGFR reduction, enhanced caspase activation vs monotherapy
Supports NSCLC combination study context
EGFR WT and mutant cell lines
CML Leukemia Stem Cells Imatinib Resistance

C086 Research and Application Scenarios


Dual Bcr-Abl/Hsp90 Targeting in CML Resistance

C086 is uniquely suited for in vitro and in vivo studies of CML driven by the Bcr-Abl T315I gatekeeper mutation, which confers resistance to imatinib and most second-generation TKIs. Its dual inhibition of Abl kinase and Hsp90 chaperone function enables investigation of combination strategies that simultaneously target mature leukemic cells and the leukemia stem cell compartment [1].

Hsp90-EGFR TKI Synergy in NSCLC

C086's demonstrated capacity to inhibit long-term culture-initiating cells (LTC-ICs) and induce apoptosis in CD34+CD38- progenitor populations makes it a valuable tool for studies focused on LSC biology and the development of curative therapies for CML. Unlike TKIs, C086 addresses the Hsp90-dependent survival mechanisms of quiescent LSCs [1].

In Vivo Oral Studies with Curcuminoids

With a well-characterized anti-proliferative IC50 of 8.55 μM in SkBr3 cells and validated Hsp90 target engagement (Her2 degradation, Hsp70 induction), C086 serves as an ideal reference compound for medicinal chemistry efforts aiming to design next-generation 4-arylmethyl curcumin analogs with improved potency and solubility [2].

Hsp90 Client Protein Degradation PK/PD Studies

C086's 17.8-fold higher oral bioavailability and 2.7-fold longer half-life relative to curcumin [3] enable more robust in vivo tumor xenograft and orthotopic model studies. This PK advantage reduces dosing frequency and improves tumor drug exposure, making C086 a preferred chemical probe for oral dosing experiments in mice.

Application
Selection Property
Validation Focus
Bcr-Abl/Hsp90 dual-pathway CML resistance studies
Dual kinase-chaperone inhibition profile
Imatinib-resistant model response
EGFR TKI-Hsp90 inhibitor combination NSCLC research
Combination synergy context
EGFR signaling pathway endpoints
In vivo oral curcuminoid PK/PD research
Oral bioavailability and half-life profile
Systemic exposure-model validation
Hsp90 client protein degradation PD studies
Client protein turnover kinetics
Pharmacodynamic biomarker correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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